molecular formula C12H11F3N2O2 B4619691 N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

Cat. No.: B4619691
M. Wt: 272.22 g/mol
InChI Key: LVALJBIQWDEFRD-UHFFFAOYSA-N
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Description

N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a useful research compound. Its molecular formula is C12H11F3N2O2 and its molecular weight is 272.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.07726208 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiplasmodial Properties

A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, prepared via a series of chemical reactions, were evaluated for potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The study highlighted that specific substitutions in the compounds are necessary for biological activity. The mode of action against the plasmodial parasite was theoretically explained through molecular docking, indicating that these compounds may inhibit the parasite's lactate dehydrogenase, potentially hindering the entry of lactate and inhibiting the enzyme's activity. This research suggests a promising avenue for the development of new antimalarial drugs with low toxicity to human cells (Mphahlele, Mmonwa, & Choong, 2017).

Photoreactions of Flutamide

In a study exploring the photoreactions of flutamide, a drug structurally similar to the queried chemical, different photoreactions were observed in acetonitrile and 2-propanol solvents. The research provided insights into the formation of photo-induced products and the conditions under which these reactions occur. This knowledge is crucial for understanding the stability and safety of pharmaceutical compounds under various conditions, including exposure to sunlight (Watanabe, Fukuyoshi, & Oda, 2015).

Organometallic Chemistry

Research into N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and similar compounds has expanded understanding in the field of organometallic chemistry, particularly concerning synthesis, structure, and dynamic stereochemistry. These studies contribute to the broader knowledge of silicon chemistry, including the preparation of compounds with specific coordination geometries and their potential applications in catalysis, materials science, and pharmaceutical synthesis (Negrebetsky et al., 2008).

Muscarinic Agonist Activity

Investigations into substituted N-(silatran-1-ylmethyl)acetamides reveal their partial muscarinic agonist activity, mimicking the effect of acetylcholine on cholinoreceptors. This research provides a foundation for developing new therapeutic agents targeting muscarinic receptors, potentially offering novel treatments for neurological disorders (Pukhalskaya et al., 2010).

Precursors of Difluoroazetidinones

Difluoro(trimethylsilyl)acetamides, derived from chlorodifluoroacetamides, have been shown to serve as precursors for the synthesis of 2,2-difluoro-3-hydroxyacetamides and subsequently, 3,3-difluoroazetidinones. This research highlights the versatility of these compounds in synthetic organic chemistry, providing new pathways for the generation of complex molecules with potential pharmaceutical applications (Bordeau et al., 2006).

Properties

IUPAC Name

N-[1-methyl-2-oxo-7-(trifluoromethyl)-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-6(18)16-9-7-4-3-5-8(12(13,14)15)10(7)17(2)11(9)19/h3-5,9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVALJBIQWDEFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C(=CC=C2)C(F)(F)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
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N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
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N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
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N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
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N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.